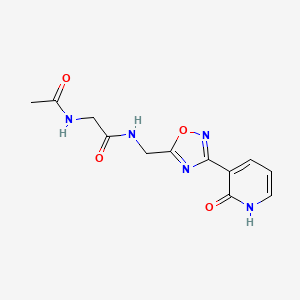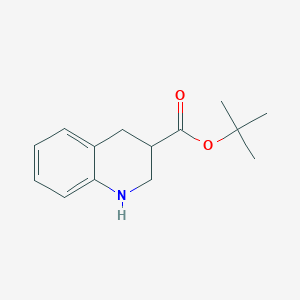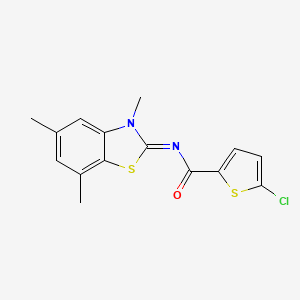![molecular formula C10H7FN2O4 B2674409 1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339103-88-7](/img/structure/B2674409.png)
1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electron Delocalization in N-heterocyclic Carbene Precursors
The study by Hobbs et al. (2010) explored the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene (NHC) precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. These compounds, including 2-fluoro-1,3-bis(aryl)imidazolidine-4,5-diones, demonstrated reactivity akin to alkyl halides and provided insights into the electrophilic nature of these compounds due to a low-energy LUMO, which is significant for their application in catalysis and organic synthesis (Hobbs et al., 2010).
Corrosion Inhibition
Prashanth et al. (2021) synthesized new imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, which showed significant corrosion inhibition efficiency on mild steel in acidic solutions, highlighting their potential application in corrosion protection of metals (Prashanth et al., 2021).
Fluorescent Property for Biomarkers
Velázquez-Olvera et al. (2012) investigated 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines for their fluorescence emission, suggesting their application as biomarkers and photochemical sensors. The study found that hydroxymethyl groups can enhance fluorescence intensity, making these compounds useful in biological imaging and diagnostics (Velázquez-Olvera et al., 2012).
Non-linear Optical (NLO) Materials
Jayabharathi et al. (2011) synthesized 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole and characterized its structure and optical properties, demonstrating its potential as a "multi-way" optically switchable material for NLO applications due to its sensitivity to external stimuli such as UV irradiation and heat (Jayabharathi et al., 2011).
Direcciones Futuras
The development of new drugs often involves the synthesis and study of imidazole-containing compounds due to their broad range of chemical and biological properties . Therefore, “1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione” and similar compounds may have potential applications in drug development.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methoxy]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c11-7-4-2-1-3-6(7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYUWWXAPUPKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2674330.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide](/img/structure/B2674336.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)


![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)
